Abediterol
Overview
Description
Abediterol is a novel, long-acting β2-adrenoceptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is known for its potent bronchodilatory effects and has been investigated for its efficacy, safety, and tolerability in clinical trials . Despite its promising pharmacological profile, this compound has not been marketed and its development was discontinued in 2021 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abediterol is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:
- Formation of the quinolinone core.
- Introduction of the hydroxyethyl side chain.
- Attachment of the difluorophenylethoxy group.
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified using techniques like crystallization and chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Abediterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can modify the hydroxyethyl side chain.
Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various quinolinone derivatives and modified side chains, which can be further investigated for their pharmacological properties .
Scientific Research Applications
Chemistry: Abediterol serves as a model compound for studying β2-adrenoceptor agonists and their interactions with receptors.
Biology: It is used in research to understand the mechanisms of bronchodilation and receptor binding kinetics.
Medicine: this compound has been investigated for its therapeutic potential in treating asthma and COPD, demonstrating significant bronchodilatory effects and a favorable safety profile
Mechanism of Action
Abediterol acts as a dual β2 adrenergic agonist and muscarinic antagonist. It binds to β2-adrenoceptors in the bronchial smooth muscle, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and bronchodilation. The compound’s long duration of action is attributed to its slow dissociation from the β2 receptors .
Comparison with Similar Compounds
Formoterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action but a shorter duration of action compared to abediterol.
Salmeterol: Known for its long duration of action, salmeterol is used in the treatment of asthma and COPD but has a slower onset of action compared to this compound.
Indacaterol: A long-acting β2-adrenoceptor agonist with a rapid onset of action and a duration similar to this compound.
Olodaterol: Similar to this compound in its long-acting properties but differs in its receptor binding kinetics
Uniqueness of this compound: this compound stands out due to its combination of rapid onset and long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases. Its dual action as a β2 adrenergic agonist and muscarinic antagonist further enhances its therapeutic potential .
Properties
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915133-65-2 | |
Record name | Abediterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abediterol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abediterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABEDITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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